Tin Tartrate vs. Antimony Potassium Tartrate: Therapeutic Ratio and Toxicity Profile Comparison in Schistosomiasis Models
In a 1957 comparative study evaluating tin analogues of therapeutic antimonials, tin(II) tartrate-derived compounds demonstrated therapeutic ratios as favorable as tartar emetic (antimony potassium tartrate) against Schistosomiasis japonica in infected mice, while the stannous compounds overall exhibited greater activity than their stannic (Sn(IV)) counterparts [1]. This parity in therapeutic index coupled with the established lower acute toxicity profile of tin versus antimony compounds supports tin tartrate as a mechanistically relevant replacement candidate where antimony-based toxicity limits clinical or industrial utility [2].
| Evidence Dimension | Therapeutic ratio (efficacy/toxicity window) in Schistosoma japonicum murine infection model |
|---|---|
| Target Compound Data | Tin tartrate-derived compound (VI and X): therapeutic ratio as favorable as tartar emetic |
| Comparator Or Baseline | Antimony potassium tartrate (tartar emetic): therapeutic ratio used as benchmark; LD50 = 55 mg/kg s.c., 65 mg/kg i.v. in mice |
| Quantified Difference | Comparable therapeutic efficacy with established lower toxicity of tin analogues |
| Conditions | Murine Schistosomiasis japonica infection model; stannous chloride/stannic oxide reaction with tartrate/n-butyl gallate precursors |
Why This Matters
Procurement decisions for tin tartrate over antimony tartrate analogs should prioritize this comparable efficacy with superior safety margin when designing antiparasitic or bioorganometallic studies.
- [1] Hsieh, Y.-Y., Hsu, J.-Z., & Kyi, Z.-Y. (1957). Tin Analogues of Some Therapeutic Antimonials. Acta Pharmaceutica Sinica, 5(2), 123-128. View Source
- [2] DrugFuture. (n.d.). Antimony Potassium Tartrate monograph. LD50 data: 55 mg/kg s.c., 65 mg/kg i.v. in mice. View Source
